molecular formula C19H18N4O3S2 B3205384 N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040644-36-7

N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3205384
CAS No.: 1040644-36-7
M. Wt: 414.5 g/mol
InChI Key: SYCLZTYBUIKGSQ-UHFFFAOYSA-N
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Description

N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(3-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-27-15-4-2-3-13(9-15)21-17(25)8-6-14-11-28-19(22-14)23-18(26)12-5-7-16(24)20-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCLZTYBUIKGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The key structural elements include:

  • Dihydropyridine ring : Known for various pharmacological effects.
  • Thiazole moiety : Often associated with antimicrobial properties.
  • Methylthio group : Implicated in enhancing lipophilicity and possibly bioactivity.
PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S₂
Molecular Weight358.46 g/mol
LogP2.88
SolubilitySoluble in DMSO and DMF

Cytotoxicity

Recent studies have indicated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole and pyridine rings have shown promising results in inhibiting the growth of breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines.

  • Cytotoxicity Data :
    • MCF-7 cell line: IC₅₀ values ranging from 8.1 µM to 10.28 µM were reported for structurally related compounds .
    • A549 cell line: Similar compounds exhibited IC₅₀ values around 10.79 µM .

The mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest:

  • Inhibition of Key Kinases : The compound may inhibit ERK1/2 pathways, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Activation of caspases has been observed, indicating that the compound can trigger programmed cell death in cancer cells .
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at the G1/S checkpoint, preventing further proliferation .

Antimicrobial Activity

While primarily studied for anticancer properties, thiazole derivatives have also shown potential antimicrobial activity. The presence of the thiazole ring is often linked to enhanced antibacterial effects against various pathogens.

Study 1: Anticancer Efficacy

A recent study explored the effects of a series of thiazole derivatives on MCF-7 and A549 cells. The results indicated that certain modifications to the methylthio group significantly increased cytotoxicity, suggesting a strong structure-activity relationship .

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between thiazole derivatives and target proteins involved in cancer signaling pathways. The study utilized molecular docking techniques to predict binding affinities, revealing critical interactions that could inform future design strategies for more potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.